molecular formula C9H10O4 B1357864 Benzenepropanoic acid, 2,5-dihydroxy- CAS No. 10538-47-3

Benzenepropanoic acid, 2,5-dihydroxy-

Cat. No. B1357864
CAS RN: 10538-47-3
M. Wt: 182.17 g/mol
InChI Key: SQAWOFKHXXVVLM-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2,5-dihydroxy-, also known as 3-(2,5-dihydroxyphenyl)propanoic acid or 2,5-Dihydroxybenzenepropanoic acid, is a chemical compound with the molecular formula C9H10O4 . It is extensively used in scientific research due to its unique properties, which enable applications in drug synthesis, polymer chemistry, and material science.


Synthesis Analysis

The synthesis of 2,5-dihydroxyterephthalic acid (DHTA), a compound similar to Benzenepropanoic acid, 2,5-dihydroxy-, is prepared by bromine/sulphuric acid mediated aromatization of diethyl succinoylsucinate, followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of Benzenepropanoic acid, 2,5-dihydroxy- is represented by the InChI string: InChI=1S/C9H10O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,10-11H,1,4H2,(H,12,13) .


Physical And Chemical Properties Analysis

Benzenepropanoic acid, 2,5-dihydroxy- has a molecular weight of 182.17 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4. The Rotatable Bond Count is 3. The Exact Mass and Monoisotopic Mass are both 182.05790880 g/mol. The Topological Polar Surface Area is 77.8 Ų .

Scientific Research Applications

Liquid-Crystalline Complexes

Benzenepropanoic acid derivatives are used in the synthesis of liquid-crystalline complexes. These complexes exhibit a smectic A liquid crystal phase and can maintain their multilayered structure during photopolymerization by UV irradiation. The removal of dipyridyl molecules from the polymers is significantly influenced by the presence of nanopillars, showing potential for advanced material applications (Kishikawa et al., 2008).

Supramolecular Chemistry

In supramolecular chemistry, 3,5-bis[methylene(dihydroxyphosphoryl)]benzoic acid and its complex with calcium have been studied. The calcium complex forms two-dimensional coordinating polymers, suggesting applications in crystal engineering and materials science (Przybył et al., 2013).

Spectroscopic Studies

2,5-Dihydroxybenzoic acid derivatives have been analyzed spectroscopically to understand their structural and spectral properties. These studies provide insights into the chemical behavior and potential applications of these compounds in analytical chemistry (Takač & Vikić Topić, 2004).

Antioxidative Properties

Certain esters of 2,5-dihydroxy-benzoic acid have shown potent antioxidant activities in various model systems. This suggests their potential application as antioxidants in biomedical and pharmaceutical research (Hsu et al., 2005).

Polymer Synthesis

Benzenepropanoic acid derivatives are utilized in the synthesis of new dendrimeric polyesters with potential drug delivery applications. These dendrimers, featuring 1,3,5-benzenetricarboxylic acid building blocks, highlight the role of these compounds in advanced polymer chemistry (Salamończyk, 2011).

Hydroxyl Radical Scavenging

Studies on the hydroxyl radical scavenging activities of various compounds, including 2,5-dihydroxy benzoic acid, indicate their potential in understanding oxidative stress and developing treatments for related conditions (Cao et al., 2003).

Marine Natural Products

Benzenepropanoic acid derivatives have been isolated from marine sponges, suggesting their significance in marine natural product chemistry and potential biomedical applications (Abraham et al., 2018).

Safety And Hazards

As per the safety data sheet, Benzenepropanoic acid, 2,5-dihydroxy- may form combustible dust concentrations in air. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research studies on the therapeutic benefits of medicinal plants with potent antioxidant activity and few side effects have grown significantly. This has sparked interest in determining whether naturally occurring antioxidants could take the place of synthetic antioxidants, which are currently being constricted because of their toxic and carcinogenic properties .

properties

IUPAC Name

3-(2,5-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,10-11H,1,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAWOFKHXXVVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147104
Record name Benzenepropanoic acid, 2,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanoic acid, 2,5-dihydroxy-

CAS RN

10538-47-3
Record name Hydrocinnamic acid, 2,5-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 2,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIHYDROXYHYDROCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTE9205NHP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Vakayil, N Kabeerdass, R Srinivasan… - Materials Today …, 2021 - Elsevier
Devitalized cellular structure replacement, tissue remodeling is a complex process in wound healing. To search the new antibiotics for the rapidly emerging multidrug-resistant bacteria …
Number of citations: 14 www.sciencedirect.com
CJ Smith, TA Perfetti, MJ Morton… - Toxicological …, 2002 - academic.oup.com
Cigarette mainstream smoke (MS) contains a number of structurally diverse substituted phenols. Recent quantitative structure activity relationship (QSAR) studies on phenols show that …
Number of citations: 90 academic.oup.com

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